2-(Chloromethyl)cyclohexanol

Catalog No.
S13415160
CAS No.
113662-55-8
M.F
C7H13ClO
M. Wt
148.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)cyclohexanol

CAS Number

113662-55-8

Product Name

2-(Chloromethyl)cyclohexanol

IUPAC Name

2-(chloromethyl)cyclohexan-1-ol

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

InChI

InChI=1S/C7H13ClO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5H2

InChI Key

UTAROSANKCOAPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCl)O

2-(Chloromethyl)cyclohexanol is an organic compound characterized by the presence of a chloromethyl group attached to a cyclohexanol structure. Its chemical formula is C₇H₁₃ClO, and it features a cyclohexane ring with a hydroxyl group (-OH) and a chloromethyl group (-CH₂Cl). This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of both the alcohol and the halide functional groups.

The chemical behavior of 2-(Chloromethyl)cyclohexanol can be analyzed through various reactions:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the chlorine atom, leading to the formation of cyclohexanol derivatives.
  • Elimination Reactions: Under acidic conditions, 2-(Chloromethyl)cyclohexanol can undergo dehydration to form cyclohexene. This reaction typically involves the formation of a carbocation intermediate followed by the loss of water .
  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction Reactions: The chloromethyl group can also be reduced to yield a methyl group, converting 2-(Chloromethyl)cyclohexanol into cyclohexanol.

Several synthetic routes are available for producing 2-(Chloromethyl)cyclohexanol:

  • Halogenation of Cyclohexanol: Cyclohexanol can be treated with thionyl chloride or phosphorus trichloride to introduce a chloromethyl group at the benzylic position.
  • Alkylation Reactions: The reaction of cyclohexanol with chloromethyl methyl ether in the presence of a base can also yield 2-(Chloromethyl)cyclohexanol.
  • Simmons-Smith Reaction: This method involves cyclopropanation followed by hydrolysis, allowing for functionalization at specific positions on the cyclohexane ring .

2-(Chloromethyl)cyclohexanol has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Precursor for Polymer Synthesis: The compound can be utilized in creating polymers through reactions involving its functional groups.
  • Chemical Probes in Biological Studies: Due to its reactivity, it may be employed as a chemical probe in biological research to study interactions within cellular systems.

Interaction studies involving 2-(Chloromethyl)cyclohexanol focus on its reactivity with nucleophiles and electrophiles. For example, studies have shown that chlorinated compounds can react with thiols and amines, potentially forming stable adducts or leading to further transformations. Additionally, understanding its interactions with biological macromolecules could provide insights into its pharmacological potential or toxicity.

Several compounds share structural similarities with 2-(Chloromethyl)cyclohexanol. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
CyclohexanolC₆H₁₂OSimple alcohol without halogen; less reactive
ChlorocyclohexaneC₆H₁₁ClHalogenated but lacks hydroxyl functionality
Benzyl alcoholC₇H₈OAromatic alcohol; different reactivity profile
1-Chloro-2-propanolC₃H₇ClOPrimary alcohol; different steric environment

The uniqueness of 2-(Chloromethyl)cyclohexanol lies in its combination of both hydroxyl and chloromethyl groups, which allows for diverse reactivity patterns not present in simpler alcohols or halides. This dual functionality makes it particularly valuable in synthetic organic chemistry and potentially in medicinal applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

148.0654927 g/mol

Monoisotopic Mass

148.0654927 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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